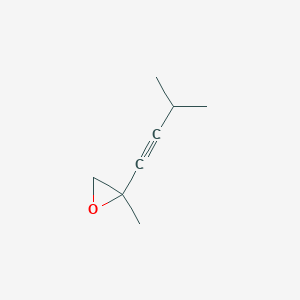
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is an organic compound with a unique structure that combines an oxirane ring with an alkynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane can be synthesized through the reaction of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
On an industrial scale, the compound is produced as a precursor to terpenes and terpenoids. The process involves the condensation of acetylene and acetone, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Functionalized alcohols and ethers.
Applications De Recherche Scientifique
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane involves its reactivity with various molecular targets. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with different biomolecules and chemical species, leading to the formation of new products and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar reactivity and applications.
Trimethylsilylacetylene: Used similarly in organic synthesis as a protected acetylene equivalent.
Propargyl alcohol: Another alkynyl alcohol with comparable chemical properties.
Uniqueness
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is unique due to the presence of both an oxirane ring and an alkynyl group in its structure. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1602-05-7 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-methyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C8H12O/c1-7(2)4-5-8(3)6-9-8/h7H,6H2,1-3H3 |
Clé InChI |
VEDKMMUKQXMJEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















